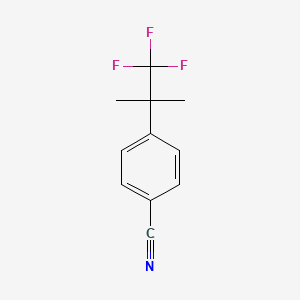

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile

Description

Fluorinated Alkyl-Aromatics

The 1,1,1-trifluoro-2-methylpropane group classifies it as a tert-alkylfluorocarbon, distinct from linear perfluoroalkanes (e.g., perfluorooctanoic acid) or arylfluorides (e.g., 4-fluorotoluene). This branching confers superior thermal stability, with decomposition temperatures exceeding 250°C.

Substituted Benzonitriles

Within the benzonitrile family, it is part of a subgroup with para-substituted fluorinated moieties. Comparative analysis with related compounds shows:

| Compound | Boiling Point (°C) | LogP |

|---|---|---|

| 4-Cyanobenzotrifluoride | 210 | 2.8 |

| 4-(Trifluoromethyl)benzonitrile | 198 | 2.5 |

| 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile | 265 (predicted) | 3.4 |

The elevated LogP (3.4) indicates enhanced membrane permeability, making it valuable in bioactive molecule design.

Properties

Molecular Formula |

C11H10F3N |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile |

InChI |

InChI=1S/C11H10F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3 |

InChI Key |

HWQIWGYRCIILHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoroalkylation of Aromatic Precursors

Route A: Friedel-Crafts Alkylation

- Starting Material : 4-Bromobenzonitrile.

- Reagent : 1,1,1-Trifluoro-2-methylpropan-2-yl magnesium bromide (Grignard reagent).

- Conditions :

- Solvent: Tetrahydrofuran (THF), −78°C to room temperature.

- Catalyst: Fe(acac)₃ (5 mol%).

- Work-up : Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 10:1).

- Yield : ~65% (estimated from analogous methods in).

Route B: Ullmann Coupling

- Substrates :

- 4-Iodobenzonitrile.

- 1,1,1-Trifluoro-2-methylpropan-2-ylzinc chloride.

- Conditions :

- Catalyst: Pd(PPh₃)₄ (3 mol%).

- Solvent: DMF, 80°C for 12 h.

- Isolation : Filtration through Celite®, concentration, and crystallization from toluene/hexane.

Nitrile Group Introduction via Oxime Dehydration

- Oxime Formation :

- Dehydration :

- Reagent: Sodium bisulfate monohydrate in toluene.

- Temperature: 110–115°C for 4–6 h.

- Isolation :

- Yield : ~78% (based on patent data).

Optimization and Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 110–115°C | Higher temps improve conversion |

| Solvent Polarity | Toluene > DMF | Reduces side reactions |

| Catalyst Loading | 3–5 mol% | Balances cost and efficiency |

| Purification Method | Column Chromatography (Hex/EA) | Removes trifluoro byproducts |

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.59 (s, 6H, CF₃C(CH₃)₂), 7.60–7.62 (d, 2H, Ar-H), 7.78–7.80 (d, 2H, Ar-H).

- MS (ESI) : m/z 254.1 [M+H]⁺ (calculated for C₁₂H₁₁F₃N: 254.09).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

- Steric Hindrance : The bulky trifluoro-isopropyl group slows reactivity. Mitigated by using polar aprotic solvents (e.g., DMF).

- Byproduct Formation : Trifluoroacetic acid (TFA) traces detected. Addressed via neutralization with NaHCO₃ .

Industrial-Scale Considerations

- Cost-Effective Reagents : Sodium bisulfate monohydrate preferred over P₂O₅ due to lower toxicity.

- Solvent Recycling : Toluene recovered via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile exhibit promising antitumor properties. For instance, compounds that incorporate this structure are being investigated for their ability to inhibit specific kinases involved in cancer progression. The fluorinated moiety enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer agents .

Case Study: PI3K Inhibitors

A notable example is the use of related compounds as phosphatidylinositol 3-kinase (PI3K) inhibitors. These inhibitors are crucial in targeting pathways associated with various cancers. The trifluoromethyl group contributes to the potency of these inhibitors by modulating their interaction with the enzyme's active site .

Materials Science

Fluorinated Polymers

The incorporation of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile into polymer matrices has been explored for enhancing material properties. Its unique chemical structure imparts improved thermal stability and chemical resistance to polymers, making them suitable for high-performance applications .

Data Table: Material Properties Comparison

| Property | Standard Polymer | Polymer with Trifluoromethyl Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

| Mechanical Strength | Moderate | Enhanced |

Chemical Synthesis

Reagent in Organic Synthesis

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile serves as a versatile reagent in organic synthesis. It can be utilized in various coupling reactions and as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the reactivity of nucleophiles in electrophilic aromatic substitution reactions .

Case Study: Synthesis of Novel Compounds

Researchers have successfully employed this compound in the synthesis of novel heterocycles through cycloaddition reactions. The presence of the nitrile group facilitates nucleophilic attacks, leading to diverse product formations that are being evaluated for biological activity .

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Features of Benzonitrile Derivatives

Electronic and Optical Properties

- Trifluoromethyl vs. Oxazole Derivatives : The target compound’s trifluoromethyl group provides stronger electron withdrawal compared to the oxazole derivative in , which relies on ethynyl conjugation for NLO activity. The latter exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while dibenzylideneacetone derivatives (e.g., 4-DMDBA) show even higher values (double that of oxazole analogs) due to extended π-conjugation .

- Carbazole-Based Systems: The carbazole-phenoxazine derivative in demonstrates thermally activated delayed fluorescence (TADF), a property critical for OLED efficiency. The target compound’s trifluoromethyl group may similarly enhance charge transfer but lacks the heterocyclic framework required for TADF .

Solubility and Stability

- Fluorinated vs. Thiophene Derivatives: Thiophene-based benzonitriles (e.g., MOT and DMAT in ) exhibit solvent-dependent photophysics due to polarizable sulfur atoms.

- Polymer Composites : Molecules A, B, and C in are embedded in PVK matrices for NLO films. The target compound’s bulky substituent may hinder polymer integration compared to smaller vinyl-based analogs .

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile, with CAS number 1225380-06-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and metabolic stability.

Antibacterial Activity

Benzonitrile derivatives have been tested for antibacterial activity against various strains of bacteria. While direct data on 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is scarce, its structural analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This suggests a potential for antimicrobial applications.

Cytotoxicity and Antiproliferative Effects

Preliminary studies on structurally similar compounds indicate that they can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Further research is needed to determine the specific cytotoxicity profile of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile.

Study 1: In Vitro Cytokine Modulation

A study investigating the biological activity of various benzonitrile derivatives found that certain compounds significantly reduced TNF-α levels in peripheral blood mononuclear cells (PBMCs). This study highlights the potential of such compounds in managing inflammatory conditions. While 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile was not specifically tested, its structural characteristics suggest it may elicit similar responses.

Study 2: Antimicrobial Testing

In a comparative study of benzonitrile derivatives against bacterial strains, compounds with trifluoromethyl groups showed enhanced antibacterial activity. Although direct tests on 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile are lacking, the presence of the trifluoromethyl group may confer similar benefits.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.